![molecular formula C21H18F3N5O2 B2859601 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 1260995-15-0](/img/structure/B2859601.png)
2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a synthetic chemical compound known for its diverse applications in research and industry. It is categorized under heterocyclic compounds due to its unique molecular structure, which includes triazoloquinoxaline and phenylacetamide functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multi-step reactions starting from easily accessible precursors. Key steps often include:
Cyclization: Formation of the triazoloquinoxaline core through a condensation reaction.
Acylation: Introduction of the phenylacetamide group through an acylation reaction under controlled conditions.
Final Assembly: Attachment of the isopropyl and trifluoromethyl groups using standard organic synthesis techniques.
Industrial Production Methods
Large-scale production may involve optimized versions of the laboratory synthesis routes, including:
Continuous flow reactions to increase yield and efficiency.
Catalytic processes to reduce reaction times and minimize by-products.
Advanced purification techniques such as chromatography for high-purity final products.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The quinoxaline ring can be oxidized under specific conditions.
Reduction: The ketone group within the triazoloquinoxaline structure can be reduced to secondary alcohols.
Substitution: The phenyl ring and the nitrogen atoms in the triazoloquinoxaline core allow for a variety of substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents and nucleophilic substitution reagents under mild to moderate conditions.
Major Products
Scientific Research Applications
The compound is valuable in several fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The compound's mechanism of action involves its interaction with specific molecular targets and pathways:
Molecular Targets: Often binds to proteins or enzymes, affecting their activity.
Pathways Involved: Can interfere with biochemical pathways related to inflammation, cancer cell growth, or microbial activity.
Comparison with Similar Compounds
Compared to similar compounds, 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is unique due to its specific molecular framework and functional groups:
Similar Compounds: Other triazoloquinoxaline derivatives, phenylacetamides, and triazoles.
Uniqueness: The combined presence of trifluoromethyl and isopropyl groups enhances its chemical stability and biological activity compared to other analogs.
That’s a deep dive into this intriguing compound! Anything else you’re curious about?
Properties
IUPAC Name |
2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N5O2/c1-12(2)18-26-27-19-20(31)28(15-9-5-6-10-16(15)29(18)19)11-17(30)25-14-8-4-3-7-13(14)21(22,23)24/h3-10,12H,11H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMVARYJRNOXFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Bromothiazolo[4,5-c]pyridine](/img/structure/B2859519.png)
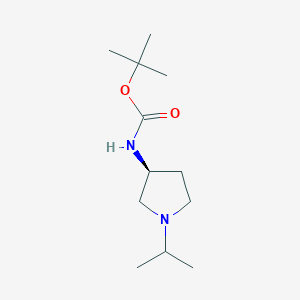
![6-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2859524.png)
![3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazine](/img/structure/B2859525.png)
![2-chloro-N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2859526.png)
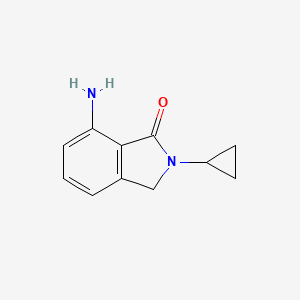
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-isopropylurea](/img/structure/B2859528.png)
![N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)ethane-1-sulfonamide](/img/structure/B2859529.png)
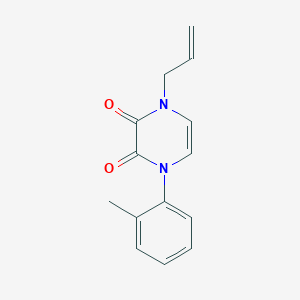
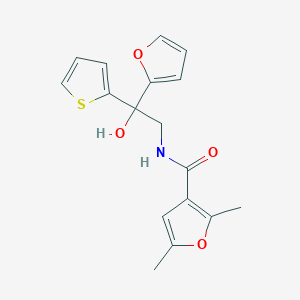
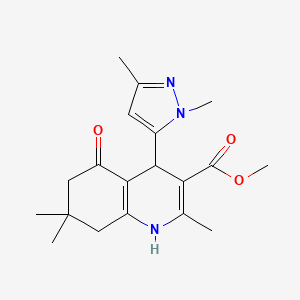
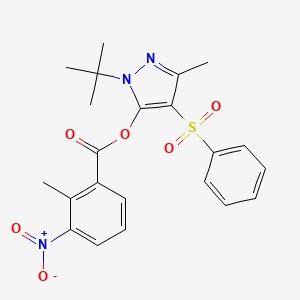
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2859537.png)
![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydrophthalazin-1-one](/img/structure/B2859538.png)
